

# Technical Guide: Spectral Analysis of 4-Bromo-2-chloro-6-methylphenol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Bromo-2-chloro-6-methylphenol

Cat. No.: B1266378

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for **4-Bromo-2-chloro-6-methylphenol** (CAS Number: 7530-27-0). The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for acquiring such spectra are also included, alongside a logical workflow diagram for spectral analysis.

## Core Data Presentation

The following tables summarize the key spectral data for **4-Bromo-2-chloro-6-methylphenol**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Spectral Data (400 MHz, CDCl<sub>3</sub>)

| Chemical Shift (δ)<br>ppm | Multiplicity | Integration | Assignment |
|---------------------------|--------------|-------------|------------|
| Data not available        | -            | -           | -          |
| Data not available        | -            | -           | -          |
| Data not available        | -            | -           | -          |

<sup>13</sup>C NMR (Carbon-13 NMR) Spectral Data (CDCl<sub>3</sub>)

| Chemical Shift (δ) ppm | Assignment                 |
|------------------------|----------------------------|
| Data not available     | C-CH <sub>3</sub>          |
| Data not available     | Aromatic C-H               |
| Data not available     | Aromatic C-H               |
| Data not available     | Aromatic C-Cl              |
| Data not available     | Aromatic C-Br              |
| Data not available     | Aromatic C-OH              |
| Data not available     | Aromatic C-CH <sub>3</sub> |

Note: Specific experimental NMR data for **4-Bromo-2-chloro-6-methylphenol** is not readily available in public spectral databases. The tables are structured to be populated as data becomes accessible.

## Infrared (IR) Spectroscopy

## Key IR Absorption Bands (KBr Disc/Nujol Mull)

| Wavenumber (cm <sup>-1</sup> ) | Functional Group Assignment |
|--------------------------------|-----------------------------|
| Data not available             | O-H stretch (phenol)        |
| Data not available             | C-H stretch (aromatic)      |
| Data not available             | C-H stretch (methyl)        |
| Data not available             | C=C stretch (aromatic)      |
| Data not available             | C-O stretch (phenol)        |
| Data not available             | C-Cl stretch                |
| Data not available             | C-Br stretch                |

Note: While the availability of IR spectra is indicated in some databases, the specific peak values are not publicly accessible. The table indicates the expected regions of absorption for the functional groups present in the molecule.

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) Data

| m/z Ratio          | Proposed Fragment       | Relative Intensity (%) |
|--------------------|-------------------------|------------------------|
| Data not available | $[M]^+$ (Molecular Ion) | -                      |
| Data not available | $[M-CH_3]^+$            | -                      |
| Data not available | $[M-Cl]^+$              | -                      |
| Data not available | $[M-Br]^+$              | -                      |
| Data not available | $[M-CO]^+$              | -                      |

Note: The mass spectrum for this compound is available in select databases, but the fragmentation pattern and relative intensities are not publicly detailed. The table lists plausible fragments based on the structure.

## Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a solid organic compound like **4-Bromo-2-chloro-6-methylphenol**.

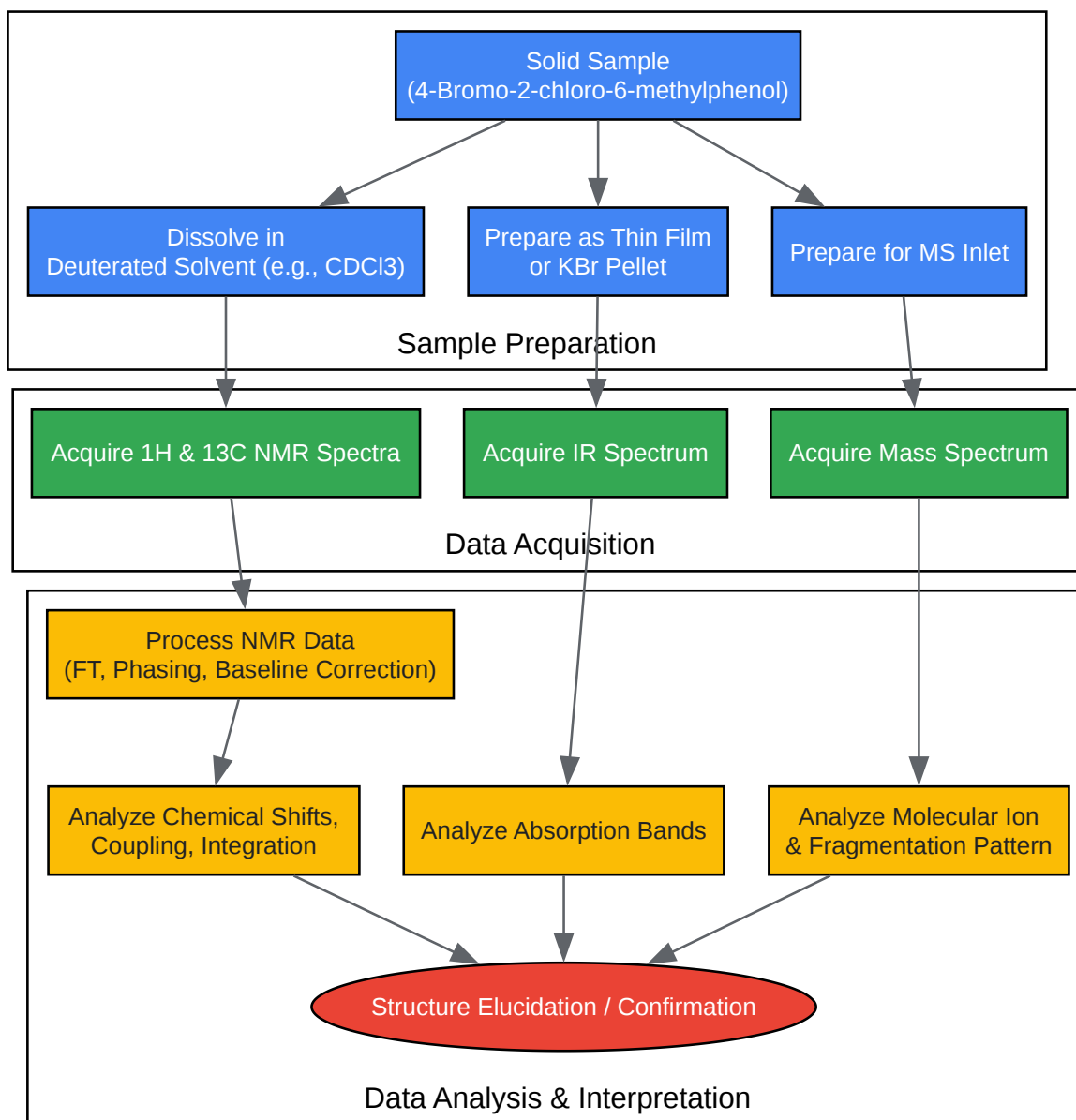


Figure 1: General Workflow for Spectral Analysis

[Click to download full resolution via product page](#)

Caption: General Workflow for Spectral Analysis

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to determine the chemical environment of the protons and carbon atoms in the molecule.

Materials:

- **4-Bromo-2-chloro-6-methylphenol** (5-25 mg for  $^1\text{H}$ , 50-100 mg for  $^{13}\text{C}$ )
- Deuterated chloroform ( $\text{CDCl}_3$ )
- 5 mm NMR tubes
- Pasteur pipette with a cotton plug
- Vial

Procedure:

- Sample Preparation: Weigh approximately 5-25 mg of **4-Bromo-2-chloro-6-methylphenol** into a clean, dry vial for  $^1\text{H}$  NMR (50-100 mg for  $^{13}\text{C}$  NMR).
- Add approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) to the vial to dissolve the solid.
- Filter the solution through a Pasteur pipette containing a small cotton plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.
- Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .
- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

- $^1\text{H}$  NMR Acquisition:
  - Set the spectral width to approximately 12-16 ppm.
  - Use a 30-45 degree pulse angle.
  - Set the relaxation delay to 1-2 seconds.
  - Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Set the spectral width to approximately 200-220 ppm.
  - Use a proton-decoupled pulse sequence.
  - Set the relaxation delay to 2-5 seconds.
  - Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase the spectrum to obtain pure absorption peaks.
  - Perform baseline correction.
  - Calibrate the chemical shift scale using the residual solvent peak of  $\text{CHCl}_3$  at 7.26 ppm for  $^1\text{H}$  NMR and the  $\text{CDCl}_3$  triplet at 77.16 ppm for  $^{13}\text{C}$  NMR.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **4-Bromo-2-chloro-6-methylphenol** by measuring the absorption of infrared radiation.

## Method 1: Thin Solid Film

### Materials:

- **4-Bromo-2-chloro-6-methylphenol** (~10 mg)
- Volatile solvent (e.g., dichloromethane or acetone)
- Salt plates (KBr or NaCl)
- Vial
- Pasteur pipette

### Procedure:

- **Sample Preparation:** Dissolve a small amount (~10 mg) of the solid sample in a few drops of a volatile solvent in a vial.
- Place a single, clean salt plate on a clean surface.
- Using a Pasteur pipette, apply one or two drops of the solution to the surface of the salt plate.
- Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
- **Data Acquisition:**
  - Place the salt plate in the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum of the clean, empty sample compartment.
  - Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of  $4\text{ cm}^{-1}$ .
- **Data Processing:** The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

- **Cleaning:** Clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and return it to the desiccator.

#### Method 2: KBr Pellet

##### Materials:

- **4-Bromo-2-chloro-6-methylphenol** (1-2 mg)
- Dry, spectroscopic grade potassium bromide (KBr) (100-200 mg)
- Agate mortar and pestle
- Pellet press

##### Procedure:

- **Sample Preparation:** Add 1-2 mg of the solid sample and approximately 100-200 mg of dry KBr powder to an agate mortar.
- Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.
- Transfer the powder to the die of a pellet press.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- **Data Acquisition:**
  - Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum.
  - Acquire the sample spectrum as described above.

## Electron Ionization Mass Spectrometry (EI-MS)



Objective: To determine the molecular weight and fragmentation pattern of **4-Bromo-2-chloro-6-methylphenol**.

Materials:

- **4-Bromo-2-chloro-6-methylphenol** (~1 mg)
- Volatile solvent (e.g., methanol or dichloromethane)
- Vial

Procedure:

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
- Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, a direct insertion probe is often used. The sample is placed in a capillary tube at the end of the probe.
- Instrumental Parameters:
  - Ionization Mode: Electron Ionization (EI).
  - Electron Energy: 70 eV.
  - Ion Source Temperature: 200-250 °C.
  - Mass Range: Scan a suitable mass range, for example, m/z 40-400.
- Data Acquisition:
  - The sample is vaporized by heating the probe, and the gaseous molecules enter the ion source.
  - In the ion source, the molecules are bombarded with a beam of 70 eV electrons, causing ionization and fragmentation.

- The resulting positive ions are accelerated and separated by the mass analyzer based on their mass-to-charge ( $m/z$ ) ratio.
- The detector records the abundance of each ion.
- Data Analysis:
  - Identify the molecular ion peak ( $[M]^+$ ), which corresponds to the molecular weight of the compound. The isotopic pattern for bromine ( $^{79}\text{Br}:^{81}\text{Br} \approx 1:1$ ) and chlorine ( $^{35}\text{Cl}:^{37}\text{Cl} \approx 3:1$ ) will result in characteristic  $M$ ,  $M+2$ , and  $M+4$  peaks.
  - Analyze the fragmentation pattern to identify major fragment ions, which provides structural information.
- To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 4-Bromo-2-chloro-6-methylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266378#4-bromo-2-chloro-6-methylphenol-spectral-data-nmr-ir-ms\]](https://www.benchchem.com/product/b1266378#4-bromo-2-chloro-6-methylphenol-spectral-data-nmr-ir-ms)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)